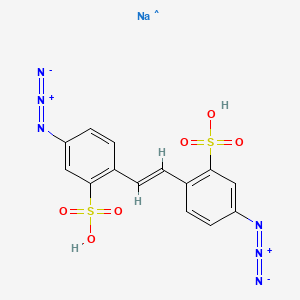
CID 156588788
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is an organic compound with the molecular formula C14H8N6Na2O6S2. It is a water-soluble reagent widely used in various scientific applications, particularly in enzyme immobilization through photo-crosslinking. The compound is known for its stability over a wide pH range and its ability to form strong bonds with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diazidostilbene-2,2-disulfonic acid disodium salt typically involves the following steps:
Starting Material: The process begins with 4,4-diaminostilbene-2,2-disulfonic acid.
Diazotization: The amine groups are converted to diazonium salts using nitrous acid.
Azidation: The diazonium salts are then treated with sodium azide to form the azide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in click chemistry reactions with alkynes to form triazoles.
Photochemical Reactions: The compound can be activated by UV light to form reactive intermediates that can crosslink with other molecules.
Common Reagents and Conditions
Sodium Azide: Used in the azidation step.
Nitrous Acid: Used for diazotization.
UV Light: Used for photo-crosslinking reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Crosslinked Polymers: Formed through photochemical reactions.
Scientific Research Applications
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for enzyme immobilization and in click chemistry reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of dyes and optical brighteners
Mechanism of Action
The compound exerts its effects primarily through its azide groups, which can form covalent bonds with other molecules upon activation. The molecular targets and pathways involved include:
Enzyme Immobilization: The azide groups react with functional groups on enzymes, leading to their immobilization on solid supports.
Photo-Crosslinking: UV light activates the azide groups, forming reactive intermediates that can crosslink with other molecules, creating stable complexes.
Comparison with Similar Compounds
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is unique due to its dual azide and sulfonic acid groups, which provide both reactivity and solubility. Similar compounds include:
4,4-Diaminostilbene-2,2-disulfonic acid: Used in the synthesis of dyes and optical brighteners.
4,4-Dinitrostilbene-2,2-disulfonic acid: Known for its use as a precursor in the production of various dyes
Properties
Molecular Formula |
C14H10N6NaO6S2 |
|---|---|
Molecular Weight |
445.4 g/mol |
InChI |
InChI=1S/C14H10N6O6S2.Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |
InChI Key |
VDFLYGQSCZBCOF-TYYBGVCCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O.[Na] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
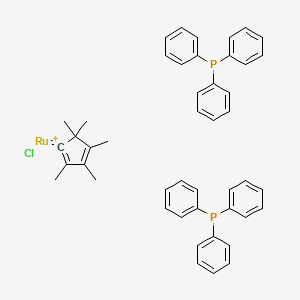

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
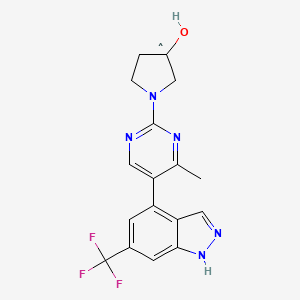
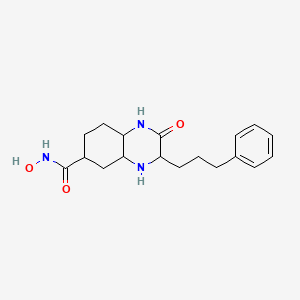
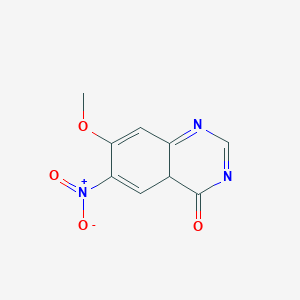
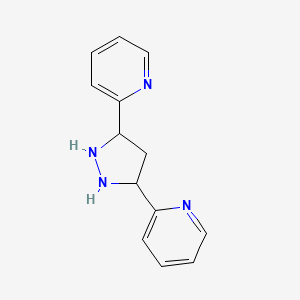
![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
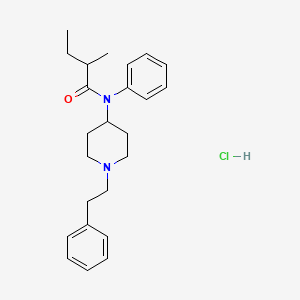
![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)


